molecular formula C6H16N6S2 B094357 Guanidinoethyl disulfide CAS No. 1072-13-5

Guanidinoethyl disulfide

Cat. No. B094357
CAS RN: 1072-13-5
M. Wt: 236.4 g/mol
InChI Key: IRMTXMJNHRISQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidinoethyldisulfide is a chemical compound with the molecular formula C6H16N6S2 It is known for its unique structure, which includes two guanidine groups connected by a disulfide bond

Scientific Research Applications

Chemistry

In chemistry, guanidinoethyldisulfide is used as a reagent in the synthesis of other guanidine-containing compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for organic synthesis .

Biology

In biological research, guanidinoethyldisulfide has been studied for its potential as an inhibitor of nitric oxide synthase. This enzyme plays a crucial role in the production of nitric oxide, a signaling molecule involved in various physiological processes .

Medicine

Guanidinoethyldisulfide has shown promise as a therapeutic agent due to its ability to inhibit the formation of advanced glycation end-products (AGEs). These products are associated with aging and diabetes-related complications .

Industry

In industrial applications, guanidinoethyldisulfide is used in the production of specialty chemicals and as a stabilizer in certain formulations .

Mechanism of Action

Guanidinoethyldisulfide exerts its effects primarily through the inhibition of nitric oxide synthase. This enzyme catalyzes the production of nitric oxide from L-arginine. By inhibiting this enzyme, guanidinoethyldisulfide reduces the levels of nitric oxide, which can have various physiological effects. The compound interacts with the active site of the enzyme, preventing the conversion of L-arginine to nitric oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanidinoethyldisulfide can be synthesized from 2-(2-aminoethyl)isothiourea dihydrobromide. The reaction involves the oxidation of the thiourea derivative to form the disulfide bond. The reaction conditions typically include the use of an oxidizing agent such as hydrogen peroxide or iodine in an aqueous or organic solvent .

Industrial Production Methods

In industrial settings, the production of guanidinoethyldisulfide may involve large-scale oxidation processes. The choice of oxidizing agent and solvent can vary depending on the desired yield and purity of the final product. The reaction is usually carried out under controlled temperature and pressure conditions to ensure optimal results .

Chemical Reactions Analysis

Types of Reactions

Guanidinoethyldisulfide undergoes several types of chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfonic acids.

    Reduction: The disulfide bond can be reduced to form thiols.

    Substitution: The guanidine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can react with the guanidine groups under basic conditions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Guanidinoethyldisulfide is unique due to its specific disulfide bond, which imparts distinct chemical and biological properties. Its ability to inhibit nitric oxide synthase with selectivity towards the inducible isoform sets it apart from other similar compounds .

properties

IUPAC Name

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N6S2/c7-5(8)11-1-3-13-14-4-2-12-6(9)10/h1-4H2,(H4,7,8,11)(H4,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRMTXMJNHRISQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSSCCN=C(N)N)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15086-17-6 (di-hydrobromide)
Record name Bis(2-guanidinoethyl)disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40910255
Record name N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1072-13-5
Record name N,N′′′-(Dithiodi-2,1-ethanediyl)bis[guanidine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bis(2-guanidinoethyl)disulfide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-[Disulfanediyldi(ethane-2,1-diyl)]diguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GUANYLCYSTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ON58WN42P2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Guanidinoethyl disulfide
Reactant of Route 2
Reactant of Route 2
Guanidinoethyl disulfide
Reactant of Route 3
Reactant of Route 3
Guanidinoethyl disulfide
Reactant of Route 4
Guanidinoethyl disulfide
Reactant of Route 5
Guanidinoethyl disulfide
Reactant of Route 6
Guanidinoethyl disulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.